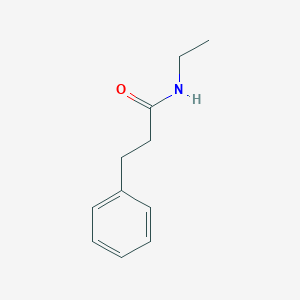

N-ethyl-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-3-phenylpropanamide is an organic compound with the molecular formula C11H15NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its unique structural features, which include an ethyl group attached to the nitrogen atom and a phenyl group attached to the third carbon of the propanamide chain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-ethyl-3-phenylpropanamide can be synthesized through various methods. One common approach involves the reaction of 3-phenylpropanoic acid with ethylamine in the presence of a coupling reagent such as ethyl chloroformate and triethylamine. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: N-ethyl-3-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products:

Oxidation: Formation of 3-phenylpropanoic acid.

Reduction: Formation of N-ethyl-3-phenylpropanamine.

Substitution: Formation of brominated or nitrated derivatives of the phenyl group

Applications De Recherche Scientifique

N-ethyl-3-phenylpropanamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of N-ethyl-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- N-ethylacetamide

- N-methyl-3-phenylpropanamide

- N-ethylcinnamamide

Comparison: N-ethyl-3-phenylpropanamide is unique due to its specific structural features, such as the ethyl group on the nitrogen and the phenyl group on the third carbon. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Activité Biologique

N-ethyl-3-phenylpropanamide is a compound of significant interest in the fields of chemistry and biology due to its diverse applications and potential therapeutic properties. This article delves into the biological activity of this compound, examining its mechanisms of action, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H17N and a molecular weight of approximately 189.27 g/mol. The compound features an ethyl group attached to a nitrogen atom and a phenyl group on the third carbon of the propanamide chain. This unique structure contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound can act as a ligand, modulating the activity of specific molecular targets through several mechanisms:

- Enzyme Interaction : this compound may inhibit or activate enzymes involved in metabolic pathways, influencing biochemical processes within cells.

- Receptor Binding : The compound can bind to cell surface receptors, triggering signaling cascades that lead to physiological responses.

- Structural Features : Its structural characteristics allow it to engage effectively with proteins, making it valuable for studying biochemical interactions.

Biological Activities

Research has highlighted several biological activities associated with this compound:

1. Anticancer Properties

Preliminary studies suggest that this compound exhibits activity against various human cancer cell lines. This potential anticancer effect is attributed to its ability to modulate cellular pathways involved in proliferation and apoptosis.

2. Immunomodulation

The compound has shown promise in immunomodulatory applications, particularly in reducing lymphocyte counts and enhancing immunosuppressive effects. This property may be beneficial in organ transplantation scenarios where immune response modulation is critical.

3. Neuroprotective Effects

Some investigations indicate that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Research Findings

A review of recent studies reveals important insights into the biological activity of this compound:

| Study | Findings |

|---|---|

| Gupta et al. (2024) | Identified potential anticancer effects against human cancer cell lines, suggesting further exploration for therapeutic applications. |

| CFSRE Report (2024) | Analyzed samples containing N-ethyl derivatives, indicating its relevance in synthetic routes for bioactive compounds. |

| VWR Research (2023) | Highlighted immunomodulatory effects, particularly in lymphocyte suppression, making it a candidate for transplant medicine. |

Case Studies

Several case studies have explored the applications of this compound:

- Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation.

- Immunosuppression in Organ Transplantation : Research involving animal models showed that administration of this compound resulted in reduced lymphocyte activity, suggesting its potential as an immunosuppressive agent.

Propriétés

IUPAC Name |

N-ethyl-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-12-11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZZVRKUMNZZAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403546 |

Source

|

| Record name | N-ethyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81256-39-5 |

Source

|

| Record name | N-ethyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.